(E)-icos-5-ene
CAS No.: 21400-12-4
Cat. No.: VC21101758
Molecular Formula: C20H40
Molecular Weight: 280.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21400-12-4 |
---|---|
Molecular Formula | C20H40 |
Molecular Weight | 280.5 g/mol |
IUPAC Name | (E)-icos-5-ene |
Standard InChI | InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ |
Standard InChI Key | QRJSGJWTKHSNMK-PKNBQFBNSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC/C=C/CCCC |
SMILES | CCCCCCCCCCCCCCC=CCCCC |
Canonical SMILES | CCCCCCCCCCCCCCC=CCCCC |
Introduction
Chemical Structure and Properties
(E)-Icos-5-ene is a long-chain hydrocarbon with the molecular formula C20H40. It belongs to the class of monounsaturated hydrocarbons, featuring a double bond between the fifth and sixth carbon atoms from one end of the chain in the trans (E) configuration. This specific stereochemistry plays a crucial role in determining its physical and chemical properties.
The compound is also known by several synonyms including (5E)-5-Icosene and [E]-5-Eicosene . With a molecular weight of 280.5316 g/mol, it exhibits typical alkene characteristics while maintaining properties influenced by its long hydrocarbon chain . The IUPAC Standard InChIKey for this compound is QRJSGJWTKHSNMK-PKNBQFBNSA-N, providing a unique identifier for database referencing .
Physical and Chemical Characteristics
(E)-Icos-5-ene possesses physical properties that reflect its long-chain, partially unsaturated structure. The presence of the double bond influences its melting point, boiling point, and solubility characteristics compared to its saturated counterpart, eicosane. The trans configuration of the double bond contributes to a more linear molecular shape, affecting its packing in the solid state and intermolecular interactions.
Table 1: Key Physical and Chemical Properties of (E)-Icos-5-ene
Synthesis and Preparation Methods
The synthesis of (E)-icos-5-ene can be achieved through various chemical approaches, with the selection of appropriate methods depending on the required purity, scale, and available precursors.
Laboratory Synthesis
In laboratory settings, (E)-icos-5-ene can be prepared through several routes. One common approach involves the reduction of corresponding alkynes, specifically 5-eicosyne (icos-5-yne). This stereoselective reduction can be conducted using catalysts that favor the formation of the trans configuration. The related compound 5-eicosyne, with molecular formula C20H38 and molecular weight of 278.5 g/mol, serves as an important precursor in this synthetic pathway .
Another synthetic route involves the dehydrohalogenation of alkyl halides. This method utilizes appropriate elimination conditions to introduce the double bond at the desired position with the required stereochemistry.
Industrial Production
For larger-scale production, catalytic methods are often employed. Industrial synthesis typically involves the catalytic hydrogenation of 5-eicosyne using palladium catalysts under controlled conditions to ensure the formation of the trans isomer. The reaction is usually conducted at elevated temperatures and pressures in specialized reactors to optimize yield and stereoselectivity.
Chemical Reactions
The chemical behavior of (E)-icos-5-ene is largely dictated by the reactivity of its carbon-carbon double bond, making it susceptible to various addition reactions while also maintaining characteristics associated with its long hydrocarbon chain.
Oxidation Reactions
(E)-Icos-5-ene undergoes oxidation reactions typical of alkenes. Treatment with strong oxidizing agents such as potassium permanganate can lead to the formation of eicosanoic acid. The oxidation process involves the cleavage of the double bond, resulting in the formation of carboxyl groups.
Reduction Reactions
The double bond in (E)-icos-5-ene can be reduced through hydrogenation reactions. In the presence of hydrogen gas and a suitable catalyst, typically palladium, the compound can be converted to eicosane, a fully saturated hydrocarbon. This transformation eliminates the carbon-carbon double bond while preserving the carbon skeleton of the molecule.
Addition Reactions
Like other alkenes, (E)-icos-5-ene participates in addition reactions where various reagents add across the double bond. Halogenation reactions with chlorine or bromine result in the formation of dihalogenated products such as 5,6-dichloroeicosane or 5,6-dibromoeicosane. These reactions typically proceed through a halogen addition mechanism and may require specific conditions such as the presence of light or catalysts.
Table 2: Key Chemical Reactions of (E)-Icos-5-ene
Reaction Type | Reagents | Products | Conditions | Reference |
---|---|---|---|---|
Oxidation | Potassium permanganate | Eicosanoic acid | Acidic or basic medium | |
Reduction | Hydrogen gas | Eicosane | Palladium catalyst | |
Halogenation | Cl2 or Br2 | 5,6-Dihaloeicosane | Presence of light or catalyst | |
Hydration | H2O | 5-Hydroxyleicosane | Acidic conditions |
Applications in Chemical Synthesis
The versatility of (E)-icos-5-ene makes it valuable in various synthetic applications, serving as a precursor for more complex organic compounds.
Precursor in Organic Synthesis
Biological Significance and Applications
Beyond its chemical applications, (E)-icos-5-ene has been identified as biologically significant, particularly in insect communication systems and potential antimicrobial applications.
Role in Insect Communication
One of the most noteworthy biological roles of (E)-icos-5-ene is its function in pheromonal communication among insects, particularly honey bees. Research has indicated that this compound acts as a pheromonal component that influences behavior by binding to olfactory receptors.
In honey bees, (E)-icos-5-ene has been implicated in eliciting specific responses, including stinging behavior among worker bees when they perceive threats. This finding highlights the compound's significance in social interactions and defensive behaviors in bee colonies.
Biological Activity | Target Organism | Observed Effect | Research Status | Reference |
---|---|---|---|---|
Pheromonal Action | Honey bees | Elicits stinging behavior | Established | |
Antimicrobial Action | Various pathogens | Inhibitory effect | Preliminary research |
Mechanism of Action in Biological Systems
Understanding the mechanism by which (E)-icos-5-ene exerts its biological effects provides insights into its potential applications and significance in natural systems.
Interaction with Olfactory Receptors
In honey bees, (E)-icos-5-ene functions as a semiochemical compound that interacts with specific olfactory receptors. This interaction triggers signal transduction pathways that ultimately lead to behavioral responses. The structural specificity of the molecule, including the position and stereochemistry of the double bond, is critical for receptor recognition and binding.
Comparison with Similar Compounds
Comparing (E)-icos-5-ene with structurally related compounds provides valuable insights into structure-activity relationships and the significance of specific molecular features.
Comparison with Other Eicosene Isomers
(E)-Icos-5-ene differs from other eicosene isomers primarily in the position and configuration of the double bond. These differences influence physical properties, chemical reactivity, and biological activities. For instance, isomers with the double bond in different positions may interact differently with biological receptors or exhibit varied chemical reactivities.
Industrial Applications and Case Studies
The unique properties of (E)-icos-5-ene make it valuable in various industrial applications beyond its role in chemical synthesis and biological research.
Applications in Specialty Chemicals
In industrial settings, (E)-icos-5-ene is utilized in the production of specialty chemicals that require specific physical and chemical properties. Its long hydrocarbon chain combined with the precise positioning of the double bond contributes to desirable characteristics in end products.
Lubricant Formulations
The compound has applications in the formulation of lubricants where specific viscosity and stability characteristics are required. The molecular structure of (E)-icos-5-ene influences flow properties and thermal stability, making it suitable for specialized lubricant applications.
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